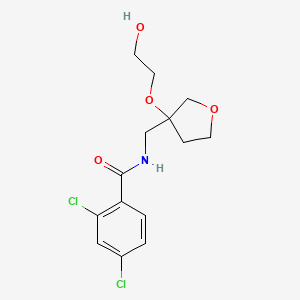![molecular formula C11H9NO2 B2969956 (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-37-8](/img/structure/B2969956.png)
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C5H4O3 . It is also known as 1,2-Cyclopropanedicarboxylic anhydride .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a three-membered ring fused with a six-membered ring. The six-membered ring contains two carbonyl groups (C=O) and an oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Oxabicyclo[3.1.0]hexane-2,4-dione are not detailed in the sources, the compound’s structure suggests it could participate in various organic reactions. For instance, the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
3-Oxabicyclo[3.1.0]hexane-2,4-dione is a solid substance with a boiling point of 100-102 °C/5 mmHg and a melting point of 59-61 °C . Its molecular weight is 112.08 .Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition and Endocrine Therapy
One significant application of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives is in inhibiting human placental aromatase, a cytochrome-P450-dependent enzyme crucial in converting androgens to estrogens. Staněk et al. (1991) synthesized various derivatives displaying potent enzyme inhibitory activity, surpassing the clinically effective agent aminoglutethimide. This suggests their potential as drugs for endocrine therapy, especially in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Synthesis of Carbapenem Nuclei
Katagiri et al. (1986) and Sato et al. (1986) describe the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, which react with various nucleophiles to yield azetidin-2-ones. These compounds serve as new building blocks for carbapenem nuclei, highlighting the potential of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in the synthesis of crucial medicinal compounds (Katagiri et al., 1986), (Sato et al., 1986).
Nonnarcotic Analgesic Agents
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized by Epstein et al. (1981), including Bicifadine, showed significant analgesic potency. These agents displayed a nonnarcotic profile, suggesting their application in pain management (Epstein et al., 1981).
Polymorphism Studies
The compound 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione displays concomitant polymorphism. Kumar et al. (2004) found that the flexible nature of weak hydrogen bonding in this molecule facilitates polymorph formation, useful in materials science research (Kumar et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Bicyclo[2.1.1]hexanes, which are structurally similar to 3-Oxabicyclo[3.1.0]hexane-2,4-dione, are playing an increasingly important role in the development of bio-active compounds . Therefore, future research may focus on exploring the synthetic accessibility and potential applications of these types of compounds .
Eigenschaften
IUPAC Name |
(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-8-6-11(8,10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)/t8?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKKVNBNBVUCIV-LYNSQETBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@]1(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

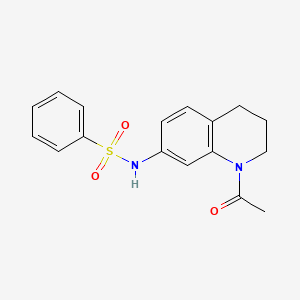

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)
![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)
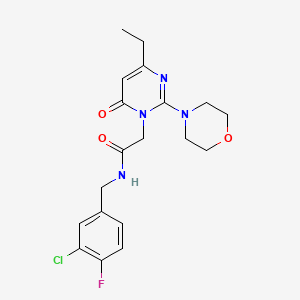

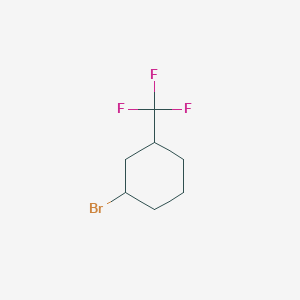
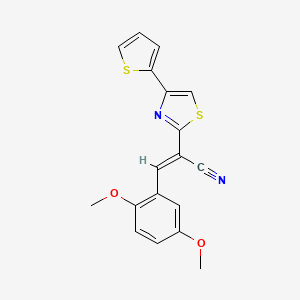

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)
